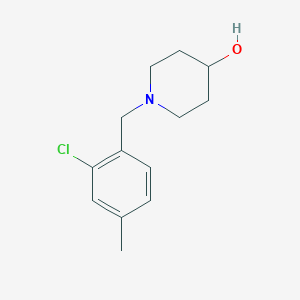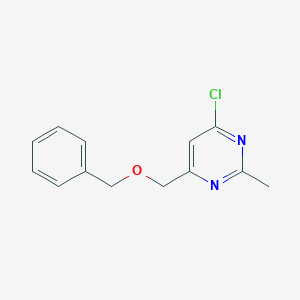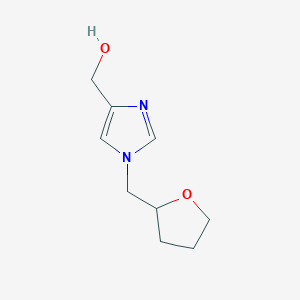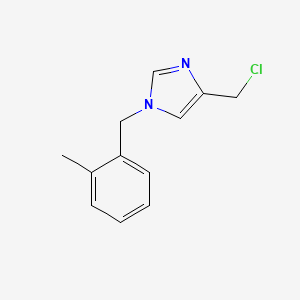
1-(2-Chloro-4-methylbenzyl)piperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
Nucleophilic Aromatic Substitution : The study of nucleophilic aromatic substitution reactions, including those involving piperidine derivatives, has been detailed, highlighting mechanisms and synthetic applications. Such reactions are fundamental in the synthesis of various chemical structures, including potentially those related to "1-(2-Chloro-4-methylbenzyl)piperidin-4-ol" (Pietra & Vitali, 1972).
Spiropiperidines in Drug Discovery : The synthesis strategies of spiropiperidines, which are closely related to piperidine derivatives, have been reviewed. These compounds are increasingly popular in drug discovery due to their complex and versatile structures (Griggs, Tape, & Clarke, 2018).
Pharmacological Applications
Dopamine D2 Receptor Ligands : Piperidine derivatives, including those structurally similar to "1-(2-Chloro-4-methylbenzyl)piperidin-4-ol," have been explored for their potential as ligands for dopamine D2 receptors. These studies focus on the therapeutic potential of such compounds in treating neuropsychiatric disorders (Jůza et al., 2022).
Antimicrobial and Environmental Impacts : The occurrence, fate, and behavior of chemical compounds, including parabens and their derivatives in aquatic environments, have been reviewed. While not directly related to "1-(2-Chloro-4-methylbenzyl)piperidin-4-ol," such studies highlight the broader environmental and toxicological considerations of chemical derivatives (Haman et al., 2015).
Toxicity and Safety Profiles
Designer Drug Abuse : Research on the abuse of designer drugs, including piperazine and piperidine derivatives, reviews their psychoactive and toxic properties. This area of study is crucial for understanding the potential impacts of novel compounds on public health (Biliński et al., 2012).
Enzymatic Degradation of Organic Pollutants : The use of enzymes, including those that might interact with piperidine derivatives, for the treatment of organic pollutants, indicates the potential for environmental remediation applications (Husain & Husain, 2007).
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-2-3-11(13(14)8-10)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZZLYXQIGMHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylbenzyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)



![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)





![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474741.png)